
3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione
Overview
Description
3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione (3-CFPOD) is a chemical compound belonging to the oxolane-dione family of compounds. It is a colorless solid that is used in a variety of scientific applications. It is also known as 2,5-dioxo-3-(2-chloro-6-fluorophenyl)-2,5-dihydro-1,4-oxazin-3-ium chloride.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its reactive dione moiety can undergo nucleophilic addition reactions, which is a pivotal step in constructing complex molecules with potential biological activities .
Herbicidal Activity
Researchers have explored the herbicidal properties of derivatives of this compound. By designing N-aroyl diketone derivatives, scientists aim to develop bio-selective herbicides with high potency against specific weeds .
Material Science Applications
In material science, the compound’s unique structure could be utilized to synthesize novel polymers or co-polymers with specific characteristics like thermal stability or unique optical properties .
Pharmaceutical Research
The compound can be used to create pharmaceutical intermediates. Its structural features, such as the chloro-fluorophenyl group, are often found in molecules with medicinal properties, making it a valuable asset in drug design and discovery .
Analytical Chemistry
As a standard compound in analytical chemistry, it can help in the development of new analytical methods for detecting similar structures or functional groups in complex mixtures .
Chemical Synthesis
It can act as a building block in chemical synthesis, particularly in the formation of heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .
Chromatography
The compound’s distinct chemical properties may be exploited in chromatography to serve as a reference or control in the separation of complex mixtures, aiding in the purification of specific substances .
Life Sciences Research
In life sciences, it could be used to study the interaction of small molecules with biological macromolecules, contributing to the understanding of disease mechanisms or the discovery of new therapeutic targets .
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO3/c11-6-2-1-3-7(12)9(6)5-4-8(13)15-10(5)14/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYNHOIQKCPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






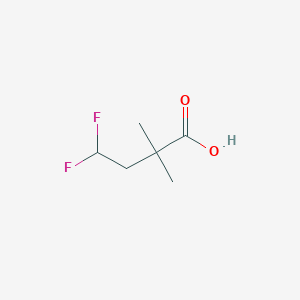
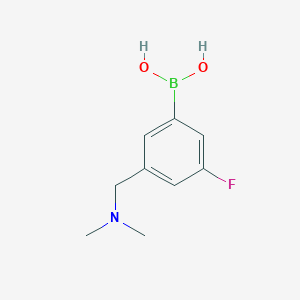
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)

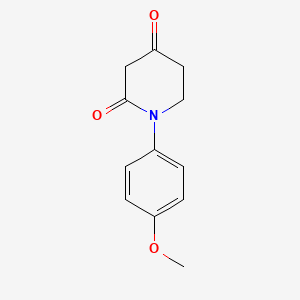
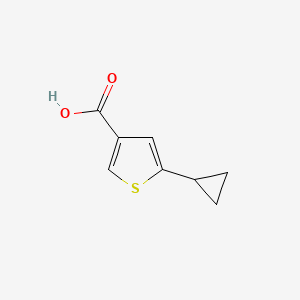

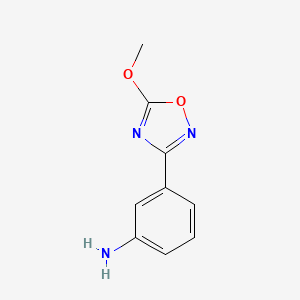
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)

![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)